Selenocystine

Selenium bioavailability Poultry nutrition Exudative diathesis

L-Selenocystine is a stable, oxidized dimer of selenocysteine. Choose this compound for its unique 6.5-fold induction of selenoprotein P, distinct redox potential vs. cystine, and thioredoxin reductase substrate activity (Km=6.0 µM). Ideal for hepatic selenium studies and cancer apoptosis research with broad-spectrum cytotoxicity. Ensure reproducible results with HPLC-verified purity.

Molecular Formula C6H12N2O4Se2
Molecular Weight 334.11 g/mol
CAS No. 29621-88-3
Cat. No. B1681614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocystine
CAS29621-88-3
Synonymsselenocystine
selenocystine, (D)-isomer
selenocystine, (DL)-isomer
selenocystine, (L)-isome
Molecular FormulaC6H12N2O4Se2
Molecular Weight334.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N
InChIInChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1
InChIKeyJULROCUWKLNBSN-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selenocystine (CAS 29621-88-3): Diselenide-Bridged Selenium Amino Acid for Redox Research and Anticancer Studies


Selenocystine is a diselenide-bridged amino acid and the oxidized dimeric form of selenocysteine, the 21st proteinogenic amino acid [1]. It is a redox-active selenium compound with molecular formula C₆H₁₂N₂O₄Se₂ and molecular weight 334.09 g/mol . L-Selenocystine is the biologically relevant stereoisomer, though D- and meso-forms also exist [1]. The compound appears as a light yellow to brown crystalline powder with melting point 224.5–229.5 °C and optical activity [α]²⁰/D −28° (c = 1 in NaOH) . As the stable, less reactive storage form of selenium, selenocystine can be reduced by low molecular thiols and mammalian thioredoxin reductase (apparent Km = 6.0 µM) to release selenocysteine .

Why Selenocystine Cannot Be Substituted by Other Selenium Compounds in Critical Research Applications


Selenium compounds exhibit profound compound-specific differences in bioavailability, tissue distribution, selenoprotein induction capacity, and toxicity profiles. Selenocystine, as a diselenide-bridged amino acid, occupies a distinct functional niche that cannot be satisfied by simple substitution with sodium selenite (inorganic), selenomethionine (monoselenide amino acid), or ebselen (synthetic organoselenium). Comparative studies have demonstrated that these compounds differ markedly in their ability to induce selenoprotein P (SEPP) production (6.5-fold vs. 2.5-fold increases) [1], in tissue-specific selenium accumulation patterns across kidney, liver, pancreas, and muscle [2], and in their dose-dependent cytotoxicity thresholds [3]. Furthermore, selenocystine's diselenide bond confers distinct redox behavior compared to the sulfur-sulfur bond of cystine, with measurable differences in reduction potential and antioxidant capacity [4]. These compound-specific properties make selenocystine uniquely suited for applications requiring precise selenium delivery, GPx-mimetic activity, or targeted induction of oxidative stress in cancer cells, and preclude generic substitution by other selenium sources.

Selenocystine (CAS 29621-88-3) Quantitative Differentiation Evidence Versus Comparators


Selenocystine Matches Sodium Selenite in Biological Potency While Exceeding Selenomethionine in Exudative Diathesis Prevention

In a comparative chick feeding study, at 10 µg Se/kg diet supplementation, selenocystine demonstrated equivalent efficacy to sodium selenite in promoting weight gain and preventing exudative diathesis, while selenomethionine was significantly less effective [1]. Tissue distribution analysis at 60 µg Se/kg diet revealed that selenocystine and sodium selenite produced similar tissue selenium accumulation profiles, whereas selenomethionine resulted in higher pancreatic and muscle selenium concentrations but lower concentrations in kidney, liver, and heart [1]. The study concluded that selenium accumulation in kidney, liver, and heart appears more critical for preventing exudative diathesis than pancreatic or muscle accumulation [1].

Selenium bioavailability Poultry nutrition Exudative diathesis Tissue selenium distribution

Selenocystine Induces 6.5-Fold SEPP Increase Versus 2.5-Fold for Selenomethionine and Sodium Selenate in Hepatocytes

A comprehensive comparison of 10 selenocompounds in murine and human liver cell lines revealed that incubation with 100 nM L- or DL-selenocystine increased selenoprotein P (SEPP) concentrations in culture medium up to 6.5-fold over control after 72 hours [1]. In contrast, sodium selenate, L- or DL-selenomethionine, and methylseleninic acid increased SEPP by only 2.5-fold under identical conditions [1]. Ebselen, a synthetic organoselenium compound, did not increase selenoprotein production at all, confirming its classification as a stable, non-metabolizable selenocompound [1]. Notably, the study also documented that methylseleninic acid, L-selenocystine, selenodiglutathione, and selenite induced cell death in micromolar concentrations, whereas selenomethionine and ebselen were not toxic within the tested concentration range [1].

Selenoprotein P Hepatocyte function Selenium transport Nutritional quality

Selenocystine Demonstrates Lower Antioxidant Capacity Than Cystine But Higher Than Methionine: Quantitative Coulometric Ranking

A 2024 coulometric titration study quantitatively compared the antioxidant capacities of sulfur- and selenium-containing amino acids in both water and methanol [1]. The antioxidant capacity decreased in the following order: L-cystine > L-selenocystine > methionine [1]. This ordering demonstrates that while the selenium-selenium bond confers redox activity distinct from the sulfur-sulfur bond, the sulfur analog (cystine) actually exhibits higher measurable antioxidant capacity under these assay conditions. This finding is mechanistically significant for researchers selecting between sulfur and selenium analogs: selenocystine does not simply outperform cystine in all antioxidant contexts, and the choice between them must be application-specific [1]. The diselenide bond in selenocystine confers unique electrochemical properties, including a well-defined reduction wave at E-mid = -486 mV vs. Ag/AgCl at pH 7 on selenium-modified gold electrodes [2].

Antioxidant capacity Coulometric titration Redox chemistry Selenium-sulfur comparison

Selenocystine Exhibits Broad-Spectrum Anticancer Activity with IC50 Values of 3.6–37.0 µM Across Eight Human Cancer Cell Lines

Selenocystine was identified as a novel agent with broad-spectrum antitumor activity against a panel of eight human cancer cell lines, with IC50 values ranging from 3.6 µM to 37.0 µM [1]. The compound induced dose-dependent apoptosis in A375 melanoma, HepG2 hepatocellular carcinoma, and MCF7 breast adenocarcinoma cells, as evaluated by flow cytometric analysis and annexin-V staining [1]. Mechanistically, selenocystine treatment produced time- and dose-dependent increases in intracellular reactive oxygen species (ROS) in susceptible cancer cells (MCF7 and HepG2), but crucially, ROS overproduction was not observed in non-susceptible normal human fibroblast Hs68 cells [1]. In a direct comparative study on human mammary tumor cells (HTB123/DU4475), both selenite and selenocystine at 6.25 and 12.5 µM affected cell viability and growth rate, whereas selenate and selenomethionine did not affect viability under identical conditions [2]. In combination therapy models, 10 µM selenocystine synergized with 100 nM doxorubicin to enhance HepG2 cell killing through ERK/AKT pathway inactivation and DNA damage [3].

Anticancer activity Apoptosis Reactive oxygen species Cancer cell cytotoxicity

Optimal Research and Industrial Applications for Selenocystine (CAS 29621-88-3) Based on Quantitative Evidence


Selenoprotein Biosynthesis and Selenium Transport Mechanism Studies

For researchers investigating hepatic selenium metabolism and selenoprotein P (SEPP) regulation, selenocystine provides a uniquely potent stimulus. As demonstrated in comparative liver cell assays, 100 nM selenocystine induces a 6.5-fold increase in SEPP production, significantly outperforming selenomethionine and sodium selenate (2.5-fold increase) [1]. This superior induction capacity makes selenocystine the compound of choice for experiments requiring robust selenoprotein upregulation, for studies of selenium transport and distribution mechanisms, and for in vitro models of selenium deficiency correction where maximal nutritional response is desired. The compound's reduction by mammalian thioredoxin reductase (apparent Km = 6.0 µM) also enables its use as a substrate for thioredoxin reductase activity assays .

Oxidative Stress-Mediated Anticancer Research and Cancer Cell Apoptosis Studies

Selenocystine is particularly suited for research on ROS-mediated anticancer mechanisms and apoptosis induction. Its broad-spectrum activity across eight human cancer cell lines (IC50 = 3.6–37.0 µM) [2] combined with the demonstrated selectivity for cancer cells over normal fibroblasts [2] provides a foundation for studying differential oxidative stress responses. Unlike selenomethionine, which shows minimal cytotoxicity in the tested range [3], selenocystine reliably induces ROS production, DNA damage, and apoptosis in susceptible cancer cells. This compound is therefore appropriate for investigating selenium-based chemotherapeutic strategies, particularly combination approaches where 10 µM selenocystine has been shown to synergize with 100 nM doxorubicin [4]. Procurement should prioritize research-grade material with verified purity (≥97.0% by HPLC/titration) for reproducible cytotoxicity assays.

Comparative Redox Chemistry and Selenium-Sulfur Mechanistic Investigations

For studies comparing selenium versus sulfur biochemistry, selenocystine offers quantifiable differentiation from its sulfur analog cystine. Coulometric titration establishes that the antioxidant capacity rank order is L-cystine > L-selenocystine > methionine [5], providing a measurable baseline for structure-activity comparisons. The diselenide bond exhibits distinct electrochemical behavior with a well-defined reduction potential (E-mid = -486 mV vs. Ag/AgCl at pH 7) [6], enabling precise voltammetric characterization. Researchers investigating glutathione peroxidase (GPx) mimetic activity, thiol-diselenide exchange kinetics, or pH-dependent redox equilibria will find selenocystine's well-documented electrochemical and acid-base properties essential for controlled experimentation. The compound's availability as a crystalline solid with defined optical activity ([α]²⁰/D −28°) ensures reproducible physical properties across experiments.

Nutritional Selenium Bioavailability and Tissue Distribution Studies

For animal nutrition research requiring organic selenium sources with verified biological potency, selenocystine provides an evidence-based alternative to sodium selenite. In chick feeding studies, selenocystine at 10 µg Se/kg diet demonstrated equivalent efficacy to sodium selenite for promoting weight gain and preventing exudative diathesis, while selenomethionine was less effective [7]. Tissue distribution analysis revealed that selenocystine and sodium selenite produce similar selenium accumulation patterns in key organs (kidney, liver, heart), whereas selenomethionine diverges significantly with higher pancreatic and muscle accumulation but lower visceral organ concentrations [7]. This makes selenocystine particularly valuable for studies where tissue-specific selenium distribution must match the profile of inorganic selenium while utilizing an organic amino acid carrier form. Applications include poultry nutrition optimization, selenium deficiency correction studies, and comparative selenium source bioavailability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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